An In-depth Technical Guide to the Structural Properties of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
An In-depth Technical Guide to the Structural Properties of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a chiral molecule incorporating two key pharmacophores: a substituted benzonitrile and a (S)-3-hydroxypyrrolidine moiety. While specific experimental data for this compound is not extensively available in public literature, its structural components suggest significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its expected structural properties and outlines the necessary experimental and computational methodologies for its complete characterization. By leveraging data from analogous structures and established analytical techniques, this document serves as a predictive and methodological resource for researchers working with this molecule or similar chemical entities.
Introduction: A Molecule of Interest in Drug Discovery
The confluence of a benzonitrile group and a chiral pyrrolidine ring in (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile marks it as a compound of significant interest for drug development. The benzonitrile scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to participate in crucial molecular interactions with biological targets.[1] The nitrile group, being a strong electron-withdrawing group, modulates the electronic properties of the aromatic ring and can act as a bioisostere for other functional groups.[1]
The pyrrolidine ring, particularly in its chiral forms, is a cornerstone of many FDA-approved drugs.[2] Its three-dimensional structure, a result of the sp³-hybridized carbon atoms, allows for a greater exploration of pharmacophore space compared to planar aromatic systems.[2][3] The stereochemistry of the pyrrolidine ring is critical, as different enantiomers can exhibit vastly different biological activities and binding affinities to target proteins.[2][4] The (S)-3-hydroxypyrrolidine fragment, in particular, introduces a chiral center and a hydroxyl group capable of forming key hydrogen bonds, further enhancing its potential for specific molecular recognition.[5]
This guide will systematically explore the anticipated structural characteristics of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile and provide detailed protocols for their empirical determination.
Physicochemical and Predicted Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Molecular Weight | 202.25 g/mol | - |
| CAS Number | 1354011-06-5 | NextSDS |
| Topological Polar Surface Area (TPSA) | 45.59 Ų | In silico prediction |
| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 | In silico prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 2 | - |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:
Computational tools are invaluable for early-stage drug discovery to forecast the pharmacokinetic and toxicological properties of a compound.[6][7][8][9][10] For (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, a typical ADMET prediction workflow would be as follows:
Synthesis and Purification
A plausible synthetic route to (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile involves the nucleophilic substitution of a suitable starting material with (S)-3-hydroxypyrrolidine.
3.1. Proposed Synthetic Pathway
A common and efficient method would be the reaction of 2-(bromomethyl)benzonitrile with (S)-3-hydroxypyrrolidine in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
3.2. Detailed Experimental Protocol
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in acetonitrile (10 mL/mmol) is added potassium carbonate (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (5 mL/mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[11][12][13][14][15]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.6 - 7.3 | m | 4H | Aromatic protons |
| 4.4 - 4.2 | m | 1H | CH-OH |
| 3.8 (ABq) | d | 2H | CH₂-Ph |
| 3.2 - 2.8 | m | 4H | CH₂-N-CH₂ |
| 2.2 - 1.8 | m | 2H | CH₂ |
| ~2.0 | br s | 1H | OH |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~133-128 | Aromatic carbons |
| ~118 | C≡N |
| ~112 | Quaternary aromatic carbon |
| ~70 | CH-OH |
| ~60 | CH₂-Ph |
| ~58, ~54 | CH₂-N-CH₂ |
| ~35 | CH₂ |
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| 3050 - 3010 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 2230 - 2210 | Strong | C≡N stretch (nitrile)[16] |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: m/z = 203.12
-
Key Fragmentation Pathways: The fragmentation of protonated benzylamines often involves the formation of a stable benzyl cation.[17][18][19][20] A likely fragmentation would be the cleavage of the C-N bond between the benzylic carbon and the pyrrolidine nitrogen.
Chiroptical Properties and Enantiomeric Purity
As a chiral compound, it is crucial to determine its enantiomeric purity.
5.1. Specific Rotation
The specific rotation, [α]D, can be measured using a polarimeter. The value will be specific to the enantiomer and the measurement conditions (concentration, solvent, temperature).
5.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method for separating enantiomers and determining the enantiomeric excess (ee).
General Protocol for Chiral HPLC:
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® or Chiralpak®) is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of a molecule.
General Protocol for Crystal Growth:
Growing high-quality single crystals is a critical step.[21][22][23][24][25] Slow evaporation, vapor diffusion, and solvent layering are common techniques.
Computational Chemistry and Molecular Modeling
Quantum chemical calculations can provide deeper insights into the structural and electronic properties of the molecule.[26][27][28][29][30]
7.1. Density Functional Theory (DFT) Calculations
DFT calculations can be used to:
-
Optimize the molecular geometry to its lowest energy conformation.
-
Predict NMR and IR spectra to aid in the interpretation of experimental data.
-
Calculate molecular orbitals (HOMO, LUMO) to understand its reactivity.
7.2. Molecular Docking
If a biological target is hypothesized, molecular docking can be used to predict the binding mode and affinity of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile to the target's active site.
Conclusion
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a molecule with significant potential in drug discovery, owing to its constituent chiral pyrrolidinol and benzonitrile moieties. Although specific experimental data is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and computational analysis. The protocols and predicted data herein serve as a valuable resource for researchers, enabling a thorough investigation of its structural properties and paving the way for the exploration of its biological activities.
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